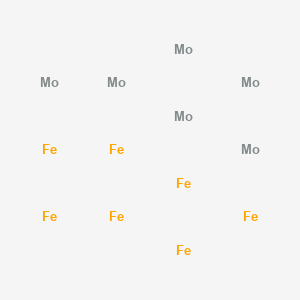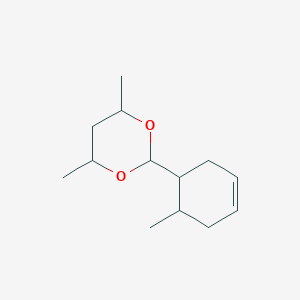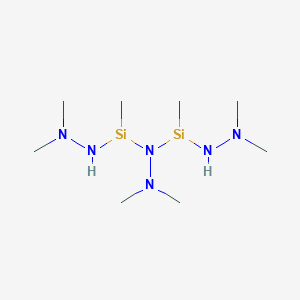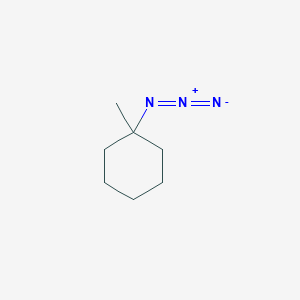
Iron;molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron molybdenum is a compound that combines the properties of both iron and molybdenum. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various elements. Iron, another transition metal, is well-known for its magnetic properties and its essential role in biological systems. The combination of these two metals results in a compound with unique properties that are useful in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Iron molybdenum compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and molybdenum salts, followed by calcination. For example, iron molybdate can be synthesized by co-precipitating iron nitrate and ammonium molybdate in an aqueous solution, followed by calcination at high temperatures . Another method involves the sol-gel process, where iron and molybdenum precursors are mixed with a gel-forming agent and then heated to form the desired compound .
Industrial Production Methods: In industrial settings, iron molybdenum compounds are often produced using the Formox process. This process involves the partial oxidation of methanol over a mixed metal oxide catalyst, which includes iron molybdate. The catalyst is prepared by co-precipitating iron and molybdenum salts, followed by calcination .
化学反応の分析
Types of Reactions: Iron molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, iron molybdate can be oxidized to form molybdenum trioxide and iron oxide . Reduction reactions can also occur, where iron molybdate is reduced to form lower oxidation state compounds .
Common Reagents and Conditions: Common reagents used in reactions involving iron molybdenum compounds include oxidizing agents like oxygen and reducing agents like hydrogen. The reactions typically occur at high temperatures to facilitate the formation of the desired products .
Major Products: The major products formed from reactions involving iron molybdenum compounds include molybdenum trioxide, iron oxide, and various mixed metal oxides .
科学的研究の応用
Iron molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of methanol to formaldehyde . In biology, iron molybdenum is an essential component of certain enzymes, such as nitrogenase, which is involved in nitrogen fixation . In medicine, iron molybdenum compounds are being explored for their potential antimicrobial properties . In industry, they are used in the production of high-strength steel alloys and as catalysts in chemical processes .
作用機序
The mechanism of action of iron molybdenum compounds varies depending on the specific application. In catalytic processes, the compound acts by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . In biological systems, iron molybdenum is a key component of the molybdenum cofactor, which is essential for the activity of various enzymes . The cofactor facilitates redox reactions by shuttling between different oxidation states of molybdenum .
類似化合物との比較
Iron molybdenum compounds can be compared with other transition metal compounds, such as tungsten molybdenum and vanadium molybdenum compounds. While all these compounds share some common properties, such as high melting points and the ability to form stable oxides, iron molybdenum compounds are unique in their magnetic properties and their role in biological systems . Similar compounds include tungsten molybdenum, vanadium molybdenum, and chromium molybdenum .
特性
CAS番号 |
12160-35-9 |
|---|---|
分子式 |
Fe7Mo6 |
分子量 |
966.6 g/mol |
IUPAC名 |
iron;molybdenum |
InChI |
InChI=1S/7Fe.6Mo |
InChIキー |
PEUDUNLZIVAQCJ-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)

![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

